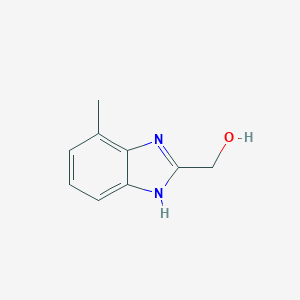

(4-methyl-1H-benzimidazol-2-yl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methyl-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)11-8(5-12)10-7/h2-4,12H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBKEULJXVMWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588687 | |

| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191794-20-4 | |

| Record name | (4-Methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1h Benzimidazol 2 Yl Methanol and Its Derivatives

Conventional and Classical Synthesis of Benzimidazole-2-yl-methanol Scaffolds

Traditional methods for synthesizing the benzimidazole (B57391) core are well-established, often relying on the condensation of an o-phenylenediamine (B120857) precursor with a carboxylic acid or its equivalent. These reactions, typically conducted under acidic conditions and with heating, form the foundational routes for creating a wide array of benzimidazole derivatives.

Condensation Reactions Utilizing O-phenylenediamine and Glycolic Acid Derivatives

The most direct and widely employed classical method for synthesizing benzimidazole-2-yl-methanol scaffolds is the Phillips condensation reaction. adichemistry.com This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid (HCl). adichemistry.com To obtain the (4-methyl-1H-benzimidazol-2-yl)methanol, the logical starting materials are 3,4-diaminotoluene (B134574) (4-methyl-o-phenylenediamine) and glycolic acid.

The reaction is typically performed by refluxing the reactants in an acidic medium. banglajol.info For instance, the synthesis of the parent compound, 1H-benzimidazol-2-yl-methanol, is achieved by condensing o-phenylenediamine with glycolic acid. banglajol.info The mechanism involves the initial acylation of one amino group of the diamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring. adichemistry.com Heating the reactants together, often on a steam bath or at elevated temperatures, facilitates the reaction. chemmethod.com A similar reaction using mandelic acid with o-phenylenediamine in refluxing 4N HCl yields 2-(α-hydroxy benzyl) benzimidazole, demonstrating the versatility of α-hydroxy acids in this synthesis. pharmainfo.in

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| o-phenylenediamine | Glycolic acid | Reflux in DMF | 1H-benzimidazol-2-yl-methanol | banglajol.info |

| o-phenylenediamine | Mandelic acid | Reflux in 4N HCl for 3 hours | 2-(α-hydroxy benzyl) benzimidazole | pharmainfo.in |

| 3,4-diaminotoluene | Glycolic acid | Acidic conditions, heat | This compound | Inferred |

Strategies for Regioselective Methylation at Position 4 of the Benzimidazole Ring

Synthesizing the target compound via methylation of a pre-formed benzimidazole ring presents significant regioselectivity challenges. The primary and most efficient strategy to ensure the methyl group is located at position 4 is to begin the synthesis with a precursor that already contains the methyl group at the desired position. The use of 3,4-diaminotoluene (4-methyl-o-phenylenediamine) as the starting material directly places the methyl group at the 4- (or 7-) position of the resulting benzimidazole ring system.

Alternative approaches, such as the direct methylation of the benzimidazole scaffold, are complicated. Methylation can occur on the benzene (B151609) ring or on one of the nitrogen atoms of the imidazole ring. Direct electrophilic substitution on the benzene portion of the benzimidazole ring is not straightforward and often leads to a mixture of products. More commonly studied is the N-methylation of the imidazole moiety. This reaction typically yields a mixture of 1-methyl and 3-methyl isomers, and achieving regioselectivity for the more sterically hindered isomer is a known synthetic challenge. acs.orgnih.gov Therefore, the most practical and regioselective classical strategy remains the use of a pre-methylated phenylenediamine.

Introduction of the Hydroxymethyl Moiety at Position 2

The introduction of the hydroxymethyl group (-CH₂OH) at the 2-position of the benzimidazole ring is a critical step in the synthesis of the target molecule. In conventional synthesis, this is most efficiently achieved during the initial cyclocondensation reaction.

By selecting a two-carbon synthon that already contains a hydroxyl group, the hydroxymethyl moiety is incorporated directly. As discussed previously, glycolic acid (HOCH₂COOH) is the ideal reactant for this purpose when condensed with an o-phenylenediamine. banglajol.info The reaction effectively incorporates the "-CH₂OH" group at the 2-position of the newly formed benzimidazole. A patent describing the synthesis of the similar 2-(1-hydroxyethyl)benzimidazole via the condensation of o-phenylenediamine with L-lactic acid further validates this approach of using α-hydroxy acids to install a hydroxyalkyl group. google.com

An alternative, though less direct, method could involve the reaction of a 2-unsubstituted benzimidazole with formaldehyde (B43269). For example, 1,3-bis(hydroxymethyl)benzimidazolin-2-one is prepared by refluxing 2-hydroxybenzimidazole (B11371) with formalin. nih.gov This indicates that formaldehyde can be used as a source for the hydroxymethyl group, although this may lead to substitution on the nitrogen atoms as well as at the 2-position, depending on the specific benzimidazole substrate and reaction conditions.

Modern and Green Chemistry Approaches in Benzimidazole Synthesis

Microwave-Assisted Synthetic Protocols for Benzimidazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciforum.net For the synthesis of benzimidazole derivatives, microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times (from hours to minutes) and improved product yields. benthamdirect.comresearchgate.net

This technology can be applied to the condensation of o-phenylenediamines with carboxylic acids or aldehydes. scispace.com Studies have shown that microwave-assisted synthesis can facilitate high yields of benzimidazole derivatives, often ranging from 94% to 98%, in as little as 5 to 10 minutes. benthamdirect.com This approach can be conducted without a catalyst, further enhancing its efficiency and environmental friendliness. benthamdirect.com The application of microwave heating to the condensation of 3,4-diaminotoluene and glycolic acid represents a green and efficient pathway to this compound.

| Method | Catalyst | Reaction Time | Yield | Advantages | Reference |

| Microwave-assisted | Catalyst-free | 5-10 min | 94-98% | Rapid, high-yielding, eco-friendly | benthamdirect.com |

| Microwave-assisted | Er(OTf)₃ (1 mol%) | 5-10 min | 86-99% | Fast, solvent-free, high selectivity | mdpi.comnih.gov |

| Microwave-assisted | Acetic Acid | Not specified | High | Avoids hazardous solvents | chemmethod.com |

Solvent-Free Reaction Conditions and Sustainable Methodologies

Eliminating volatile organic solvents is a primary goal of green chemistry. nih.gov A variety of solvent-free methods have been developed for the synthesis of benzimidazoles. These reactions can be conducted using the reactants alone or with the aid of solid supports or catalysts. nih.gov

One approach involves the condensation of o-phenylenediamines with aldehydes under solvent-free conditions, often with the use of a catalyst. rsc.org Various catalysts, including nanoparticles, zeolites, and p-toluenesulfonic acid under grinding conditions, have been successfully employed. rsc.org For example, H₂O₂/TiO₂ P25 nanoparticle system has been used to achieve excellent yields of 2-substituted benzimidazoles from 1,2-phenylenediamines and aromatic aldehydes under solvent-free conditions. rsc.org

Another sustainable methodology utilizes deep eutectic solvents (DES), which act as both the reaction medium and reagent, providing high yields and a simplified work-up procedure. nih.gov Furthermore, catalyst-free procedures have been developed that use sustainable solvents like ethanol (B145695) at room temperature, offering high atom economy and no toxic waste formation. bohrium.com These green methodologies are readily adaptable for the synthesis of this compound and its derivatives.

| Methodology | Catalyst/Medium | Conditions | Key Features | Reference |

| Nanoparticle Catalysis | H₂O₂/TiO₂ P25 | Solvent-free | Excellent yields | rsc.org |

| Grinding | p-toluenesulfonic acid | Solvent-free | Mild conditions | rsc.org |

| Deep Eutectic Solvent | Choline Chloride:o-PDA | 80 °C, 10 min | Solvent and reactant in one | nih.gov |

| Catalyst-Free | Ethanol | Room temperature | High atom economy, no toxic waste | bohrium.com |

| Natural Catalyst | Lemon Juice | Not specified | Eco-friendly, readily available | jrtdd.com |

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, its chemical properties can be further tailored through various functionalization and derivatization strategies. These modifications can be directed at the hydroxyl group, the nitrogen atoms of the imidazole ring, or the benzene ring.

The hydroxyl group at the 2-position of the benzimidazole ring is a prime site for chemical modification.

Etherification: The hydroxyl group can be converted to an ether through reactions with alkyl halides in the presence of a base. This transformation can be used to introduce a variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. Chemoselective etherification of benzylic alcohols, a class to which this compound belongs, can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. researchgate.netorganic-chemistry.org

Esterification: Esterification of the hydroxyl group is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. youtube.com The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a classic method for this transformation. masterorganicchemistry.com

Acylation: Similar to esterification, acylation involves the introduction of an acyl group to the hydroxyl function. This is typically carried out using an acylating agent like an acid chloride or anhydride.

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a range of oxidizing agents. The choice of oxidant will determine the extent of oxidation. For instance, mild oxidizing agents would favor the formation of the aldehyde, while stronger oxidizing agents would lead to the carboxylic acid.

Reduction: While the hydroxyl group itself is not typically reduced, the concept of reduction is relevant in the context of converting related functional groups back to the alcohol. For example, if the alcohol were oxidized to an aldehyde or carboxylic acid, it could be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. mdpi.com

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or substituted. beilstein-journals.org N-alkylation is a common strategy to introduce diverse substituents, which can significantly impact the biological activity of the resulting compounds. nih.gov This reaction is typically carried out by treating the benzimidazole with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride. derpharmachemica.com The reaction can proceed at one or both nitrogen atoms, and the regioselectivity can sometimes be controlled by the choice of reaction conditions and the nature of the substituent on the nitrogen. Microwave-assisted synthesis has been shown to improve the yields of N-substituted benzimidazoles. nih.gov

The benzene ring of the benzimidazole core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the substituents already present on the ring will govern the position of the incoming electrophile. The imidazole portion of the molecule generally acts as a deactivating group, directing incoming electrophiles to the meta position relative to the fusion points. However, the methyl group at the 4-position is an activating, ortho-, para-directing group. The interplay of these directing effects will determine the regiochemical outcome of substitution reactions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orglibretexts.orgbyjus.commsu.edumasterorganicchemistry.com

A growing area of interest is the synthesis of hybrid molecules that combine the this compound moiety with other pharmacologically active scaffolds. This molecular hybridization approach aims to create new chemical entities with enhanced or synergistic biological activities. For example, benzimidazole moieties have been integrated with pyrazole (B372694) and triazole rings to generate novel hybrid molecules. nih.govacs.orgrsc.org The synthesis of these hybrids often involves multi-step reaction sequences where the pre-formed benzimidazole core is coupled with another heterocyclic system.

Advanced Synthetic Techniques and Stereochemical Control

While this compound itself is an achiral molecule, the introduction of substituents through the derivatization strategies described above can lead to the formation of chiral centers. In such cases, stereochemical control becomes a critical aspect of the synthesis. Advanced synthetic techniques, such as asymmetric catalysis, can be employed to selectively produce one enantiomer over the other.

Furthermore, modern synthetic methodologies like microwave-assisted synthesis and the use of solid-supported reagents are being increasingly applied to the synthesis of benzimidazole derivatives. These techniques can offer advantages such as reduced reaction times, improved yields, and easier product purification.

Spectroscopic and Structural Elucidation of 4 Methyl 1h Benzimidazol 2 Yl Methanol and Its Coordination Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of (4-methyl-1H-benzimidazol-2-yl)methanol, recorded in DMSO-d₆, provides key insights into its proton framework. The aromatic region of the spectrum displays distinct signals corresponding to the protons on the benzimidazole (B57391) ring. A doublet at approximately δ 7.31 ppm (J = 7.9 Hz) is assigned to the proton at position 7 (H-7). The proton at position 5 (H-5) appears as a triplet at δ 7.03 ppm (J = 7.6 Hz), and the proton at position 6 (H-6) is observed as a doublet at δ 6.99 ppm (J = 7.2 Hz). rsc.org

The methyl group attached to the benzimidazole ring at position 4 gives rise to a characteristic singlet at δ 2.50 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) appear as a singlet at δ 4.69 ppm. A broad singlet at δ 5.66 ppm is attributed to the hydroxyl proton (-OH), and the N-H proton of the imidazole (B134444) ring is also observed, though its chemical shift can be variable. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | 7.31 | d | 7.9 |

| H-5 | 7.03 | t | 7.6 |

| H-6 | 6.99 | d | 7.2 |

| -OH | 5.66 | br s | - |

| -CH₂- | 4.69 | s | - |

| -CH₃ | 2.50 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. In DMSO-d₆, the spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom at position 2 (C-2), attached to the hydroxymethyl group, resonates at δ 154.81 ppm. The quaternary carbons of the benzimidazole ring, C-3a and C-7a, appear at δ 139.32 and δ 137.77 ppm, respectively. rsc.org

The aromatic methine carbons (C-5, C-6, and C-7) are observed in the range of δ 121-126 ppm, with signals at δ 125.50, δ 122.18, and δ 121.85 ppm. The carbon atom at position 4, bearing the methyl group, is found at δ 112.10 ppm. The methylene carbon of the hydroxymethyl group (-CH₂OH) gives a signal at δ 58.18 ppm, and the methyl carbon (-CH₃) resonates at δ 17.23 ppm. rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 154.81 |

| C-3a | 139.32 |

| C-7a | 137.77 |

| C-5 | 125.50 |

| C-6 | 122.18 |

| C-7 | 121.85 |

| C-4 | 112.10 |

| -CH₂- | 58.18 |

| -CH₃ | 17.23 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Insights

While specific 2D NMR data for this compound is not extensively reported in the literature, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignments made from 1D NMR data.

COSY would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the aromatic protons H-5, H-6, and H-7.

HSQC would establish the direct one-bond correlations between protons and the carbons they are attached to, such as the methylene protons with the methylene carbon and the methyl protons with the methyl carbon.

HMBC would provide information on long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the placement of the methyl and hydroxymethyl groups on the benzimidazole ring by observing correlations between the methyl protons and C-3a and C-5, and between the methylene protons and C-2 and C-3a.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The FT-IR spectrum of this compound provides valuable information about the functional groups present in the molecule. The spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibration of the imidazole ring is also expected in this region, typically around 3300-3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C-H stretching of the methyl and methylene groups are expected in the 2965-2850 cm⁻¹ range. rsc.org The C=N stretching vibration of the imidazole ring typically appears in the region of 1630-1590 cm⁻¹. rsc.org Bending vibrations for C-H and N-H groups, as well as C-O stretching, would be observed in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3400-3200 (broad) | Hydroxyl |

| N-H Stretch | 3300-3400 | Imidazole |

| Aromatic C-H Stretch | >3000 | Benzene (B151609) Ring |

| Aliphatic C-H Stretch | 2965-2850 | Methyl, Methylene |

| C=N Stretch | 1630-1590 | Imidazole |

| C-O Stretch | 1260-1000 | Primary Alcohol |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Interpretation

High-resolution mass spectrometry (HRMS) using ESI-TOF (Electrospray Ionization-Time of Flight) confirms the molecular formula of this compound. The calculated mass for the protonated molecule [M+H]⁺ (C₉H₁₁N₂O) is 163.0866, which is in excellent agreement with the experimentally found mass of 163.0871. rsc.org This confirms the elemental composition of the compound.

The fragmentation pattern in mass spectrometry provides further structural information. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of substituents from the benzimidazole core. For this compound, the loss of the hydroxymethyl group (-CH₂OH) or water (H₂O) from the molecular ion would be expected fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

| Electronic Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 240-290 |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structures

The crystal packing of benzimidazole derivatives is often governed by a network of hydrogen bonds and π-π stacking interactions, leading to the formation of well-ordered three-dimensional structures. Based on studies of similar compounds, this compound is likely to crystallize in a common crystal system such as monoclinic or triclinic.

For instance, the crystallographic data for (1H-Benzimidazol-1-yl)methanol reveals a monoclinic crystal system with the space group P2/c. In contrast, 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol (B129727) monosolvate crystallizes in the triclinic system. These examples highlight the variability in crystal packing even among structurally similar molecules, which can be influenced by the nature and position of substituents, as well as the presence of solvent molecules in the crystal lattice. The methyl group at the 4-position on the benzene ring of the target compound is expected to influence the crystal packing by introducing steric constraints and modifying the electronic distribution of the aromatic system.

Table 1: Representative Unit Cell Parameters of Analogous Benzimidazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| (1H-Benzimidazol-1-yl)methanol | Monoclinic | P2/c | 13.3181 | 4.2677 | 12.4795 | 90 | 95.143 | 90 | 706.45 | 4 |

This table presents data from analogous compounds to infer the likely crystallographic parameters of this compound.

The supramolecular architecture of crystalline this compound is anticipated to be dominated by a combination of strong hydrogen bonds and weaker non-covalent interactions such as π-π stacking. The presence of both a hydrogen bond donor (N-H of the imidazole ring and O-H of the methanol group) and acceptor sites (the sp2-hybridized nitrogen of the imidazole and the oxygen of the methanol group) facilitates the formation of extensive hydrogen-bonding networks.

In the crystal structures of related benzimidazole derivatives, intermolecular O-H···N and N-H···N hydrogen bonds are commonly observed, often leading to the formation of chains or sheets. nih.gov For example, in the crystal structure of (1H-Benzimidazol-1-yl)methanol, intermolecular O-H···N hydrogen bonds link the molecules into zigzag chains. nih.gov Similarly, in 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate, a two-dimensional network is formed through N—H⋯N, N—H⋯O, and O—H⋯N hydrogen-bonding interactions. nih.gov

Table 2: Common Intermolecular Interactions in Benzimidazole Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N | 2.8 - 3.2 | Links benzimidazole units into chains or dimers. |

| Hydrogen Bond | O-H | N | 2.7 - 3.0 | Connects the methanol group to the imidazole ring of an adjacent molecule. |

| Hydrogen Bond | N-H | O | 2.8 - 3.1 | Involves the imidazole N-H and the oxygen of the methanol group. |

This table summarizes typical intermolecular interactions observed in the crystal structures of benzimidazole-containing compounds.

The molecular structure of this compound in the solid state is subject to conformational flexibility and the possibility of tautomerism. The primary conformational freedom arises from the rotation around the single bond connecting the methanol group to the benzimidazole ring. The preferred conformation in the crystal lattice will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. The orientation of the hydroxymethyl group relative to the benzimidazole plane is a key conformational parameter.

Prototropic tautomerism is a characteristic feature of N-unsubstituted benzimidazoles, where the proton on the imidazole nitrogen can migrate between the two nitrogen atoms (N1 and N3). In solution, this exchange can be rapid, leading to averaged spectroscopic signals. However, in the solid state, the tautomerism is often "blocked," and the molecule adopts a single tautomeric form, which is stabilized by the specific intermolecular interactions within the crystal. tandfonline.com An X-ray diffraction study of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one confirmed the existence of only one tautomer in the solid phase. nih.gov The position of the methyl group at the 4-position in this compound could introduce a preference for one tautomer over the other due to electronic and steric effects, which would be definitively determined by a crystal structure analysis.

Table 3: Potential Tautomers of this compound

| Tautomer | Description |

|---|---|

| 4-methyl-1H-benzimidazol-2-yl)methanol | Proton on the nitrogen atom adjacent to the methyl-substituted benzene ring. |

This table illustrates the possible tautomeric forms of the title compound.

Coordination Chemistry of 4 Methyl 1h Benzimidazol 2 Yl Methanol As a Ligand

Ligand Design Principles and Identification of Potential Coordination Sites

The structural framework of (4-methyl-1H-benzimidazol-2-yl)methanol is inherently suited for metal coordination, featuring key atoms positioned for chelation. The design principles revolve around the presence of multiple donor atoms and the electronic and steric influence of its substituent groups.

Bidentate N,O-Donor Characteristics of this compound

This compound functions as a classic bidentate ligand, utilizing a nitrogen atom from the imidazole (B134444) ring and the oxygen atom from the appended methanol (B129727) group to coordinate with a metal center. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances complex stability.

Studies on analogous compounds, such as (1-methyl-1H-benzimidazol-2-yl)methanol, confirm this bidentate N,O-donor behavior. In complexes with copper(II) and cobalt(II), this ligand acts as a bidentate chelator through the iminic nitrogen atom of the benzimidazole (B57391) ring and the oxygen atom of the methanol group researchgate.netresearchgate.net. This mode of coordination is fundamental to the formation of stable, well-defined metal complexes.

Stereoelectronic Influence of the 4-Methyl Group on Metal Binding Affinity

The presence of a methyl group at the 4-position of the benzimidazole ring introduces specific stereoelectronic effects that influence the ligand's interaction with metal ions.

Steric Effect: The methyl group also introduces steric hindrance near the coordination site. This steric bulk can influence the coordination geometry around the metal center and may control the accessibility of other ligands to the metal ion acs.org. For instance, increased steric crowding from a methyl group can prevent bulkier ions or solvent molecules from coordinating directly to the metal, favoring the formation of specific structural isomers or even mononuclear structures over polynuclear ones acs.org.

Synthesis and Comprehensive Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound and its analogues is typically achieved through the direct reaction of the ligand with a corresponding metal salt in a suitable solvent, often methanol or ethanol (B145695) iosrjournals.org. The resulting complexes are then characterized using a suite of analytical and spectroscopic techniques to determine their structure, geometry, and the nature of the metal-ligand bonding.

Formation of Complexes with Transition Metals (e.g., Cobalt(II), Nickel(II), Zinc(II), Copper(II), Cadmium(II), Silver(I), Mercury(II))

This compound and its closely related benzimidazole-based ligands have been shown to form stable complexes with a wide array of d-block transition metals.

Cobalt(II), Copper(II), and Zinc(II): Research on the analogous ligand (1-methyl-1H-benzimidazol-2-yl)methanol has demonstrated the successful synthesis of complexes with Co(II), Cu(II), and Zn(II) researchgate.netresearchgate.net. These complexes are typically prepared under mild conditions and show varied coordination geometries depending on the metal and counter-ions present researchgate.net.

Nickel(II): Nickel(II) readily forms complexes with benzimidazole-derived ligands. These complexes often exhibit six-coordinate tetragonal or distorted octahedral geometries semanticscholar.orgias.ac.in. The synthesis usually involves mixing the ligand and a nickel(II) salt, such as nickel(II) chloride hexahydrate, in a methanolic solution nih.gov.

Cadmium(II): Cadmium(II) complexes with benzimidazole ligands have been synthesized, often resulting in coordination polymers. Depending on the specific ligand and reaction conditions, geometries such as tetrahedral or distorted pentagonal bipyramidal can be achieved nih.govresearchgate.netsemanticscholar.org.

Silver(I): Silver(I) has a strong affinity for N-donor ligands and has been used to construct coordination polymers with benzimidazole-containing molecules nih.gov. These complexes are of interest for their potential photoluminescent properties.

Mercury(II): Mercury(II) forms complexes with benzimidazole-based ligands, often coordinating with nitrogen and, if available, sulfur atoms. The resulting structures can feature distorted T-shaped or seesaw-shaped coordination geometries nih.govresearchgate.net.

Interactive Table: Examples of Metal Complexes with Benzimidazole-Methanol Type Ligands

| Metal Ion | Ligand Analogue | Formula of Complex | Coordination Geometry | Reference |

| Cobalt(II) | (1-methyl-1H-imidazol-2-yl)methanol | [Co(OAc)2(L)2] | Distorted Octahedral | researchgate.net |

| Cobalt(II) | (1-methyl-1H-imidazol-2-yl)methanol | [CoCl2(L)2] | Distorted Tetrahedral | researchgate.net |

| Copper(II) | (1-methyl-1H-benzimidazol-2-yl)methanol | [Cu(L)2(carboxylate)2] | Distorted Octahedral | researchgate.net |

| Zinc(II) | (1-methyl-1H-benzimidazol-2-yl)methanol | [Zn(L)(carboxylate)2] | Distorted Tetrahedral | researchgate.net |

| Nickel(II) | N,N',N''-tri-(benzimidazolyl)methane | [Ni(TBM)X2] | Tetragonal | ias.ac.in |

| Cadmium(II) | 1-(pyridin-4-ylmethyl)-1H-benzo[d]imidazole | {[CdI2(L)]·0.5CH4O}n | Tetrahedral | nih.gov |

| Silver(I) | 2-[2-(pyridin-4-yl)-1H-benzimidazol-1-ylmethyl]phenol | {[Ag(L)]ClO4·H2O}n | Zigzag Chain | nih.gov |

| Mercury(II) | 1,1'-(ethane-1,2-diyl)bis(1H-benzimidazole) | {Hg(L)(Tab)22·0.25H2O}n | Distorted Seesaw | nih.govresearchgate.net |

Elucidation of Coordination Geometries (e.g., Distorted Octahedral, Trigonal-Bipyramidal) and Stereochemical Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the precise coordination geometries of these complexes. The coordination number and geometry are influenced by the size of the metal ion, the steric bulk of the ligand, and the nature of the counter-anions.

Distorted Octahedral: This is a common geometry for hexacoordinated metal ions like Co(II) and Cu(II). In the complex [Co(OAc)2(L)2] (where L is (1-methyl-1H-imidazol-2-yl)methanol), the cobalt(II) ion is coordinated by two bidentate ligands and two acetate groups, resulting in a distorted octahedral environment researchgate.net. Similarly, a Cu(II) complex with a related ligand also displays a hexa-coordinated distorted octahedral geometry researchgate.net. Nickel(II) complexes with pyrazole (B372694) ligands and methanol molecules have also been found to adopt a distorted octahedral geometry semanticscholar.org.

Trigonal-Bipyramidal: Pentacoordinated complexes may adopt this geometry. For instance, Co(II) complexes with imidazole derivatives and methacrylate anions have been characterized with a distorted trigonal bipyramidal stereochemistry nih.gov.

Tetrahedral: This geometry is common for tetracoordinated ions, particularly Zn(II) and Cd(II). A zinc complex with (1-methyl-1H-benzimidazol-2-yl)methanol was found to have a distorted tetrahedral shape researchgate.net. Similarly, some Cd(II) complexes adopt a tetrahedral geometry semanticscholar.org.

Spectroscopic Fingerprints of Metal-Ligand Interactions in Solution and Solid State

Spectroscopic methods provide invaluable insight into the nature of metal-ligand bonding both in the solid state and in solution.

FT-IR Spectroscopy: The infrared spectrum of the free ligand shows characteristic bands for O-H and C=N stretching. Upon coordination to a metal ion, the C=N stretching vibration of the benzimidazole ring typically shifts to a lower frequency, indicating the involvement of the imine nitrogen in coordination. The O-H stretching band may disappear if the hydroxyl proton is lost upon coordination, or it may shift, indicating the oxygen's involvement in bonding. The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the formation of M-N and M-O bonds nih.gov.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The d-d transitions observed for transition metal complexes are characteristic of their electronic configuration and the ligand field environment. For example, Ni(II) complexes in an octahedral field show characteristic transitions such as ³A₂g → ³T₁g(P) and ³A₂g → ³T₁g(F) iosrjournals.org. The position and intensity of these bands are sensitive to the coordination geometry around the metal ion.

NMR Spectroscopy: For diamagnetic complexes, such as those of Zn(II), Cd(II), and Ag(I), ¹H and ¹³C NMR spectroscopy are powerful tools. The chemical shifts of the protons and carbons near the coordination sites are affected by the metal-ligand interaction. For paramagnetic complexes like those of Co(II) and Ni(II), the NMR signals are often broadened and significantly shifted, providing information about the magnetic properties and structure of the complex in solution ias.ac.in.

Interactive Table: Key Spectroscopic Data for Benzimidazole-Type Complexes

| Technique | Observation | Interpretation | Reference |

| FT-IR | Shift of C=N stretch to lower frequency | Coordination of imine nitrogen to metal | nih.gov |

| FT-IR | Appearance of new bands < 500 cm⁻¹ | Formation of M-N and M-O bonds | nih.gov |

| UV-Vis | d-d transitions for Ni(II) complexes | Octahedral field geometry | iosrjournals.org |

| ¹H NMR | Broadened and shifted peaks for Ni(II) complexes | Paramagnetic nature of the complex | ias.ac.in |

Mechanistic Studies of Metal-Promoted Reactions Involving this compound Complexes

The benzimidazole moiety within this compound provides a versatile coordination site that, when complexed with metal ions, can facilitate a variety of organic reactions. Mechanistic studies have focused on understanding the pathways of these transformations and the specific role of the metal-ligand complex in catalysis.

Investigation of Metal-Ion Promoted Alcoholysis Reaction Pathways

Metal ions such as Ni(II), Zn(II), and Cu(II) have been shown to significantly promote the alcoholysis of amide bonds in molecules containing benzimidazolyl-methyl groups. nih.govacs.orgacs.org Studies on related compounds, such as N,N-bis((1H-benzimidazol-2-yl)methyl)-p-nitrobenzamide, provide insight into the likely mechanistic pathways for complexes of this compound. The reaction proceeds through a common mechanism where the active species is a 1:1:1 complex of the ligand, a metal ion, and a deprotonated alcohol (alkoxide), formulated as L:M(II):(–OR). nih.govsemanticscholar.org

The key steps in this proposed pathway are:

Complex Formation: The this compound ligand coordinates to the metal ion.

Alkoxide Binding: An alcohol from the solvent coordinates to the metal center and is subsequently deprotonated, forming a metal-bound alkoxide. This is often the rate-determining step.

Nucleophilic Attack: The metal-bound alkoxide acts as a potent nucleophile, attacking the electrophilic center of a substrate (e.g., the carbonyl carbon of an amide). The metal ion acts as a Lewis acid, activating the substrate and positioning the nucleophile for an intramolecular attack.

Intermediate Formation: A tetrahedral intermediate is formed.

Product Release: The intermediate collapses to release the products.

The acceleration provided by the metal ion in these reactions is substantial, with rate enhancements reported to be as high as 10¹⁴–10¹⁹ compared to the uncatalyzed alkoxide-promoted alcoholysis. nih.gov This dramatic increase in reaction rate underscores the efficiency of the metal complex in facilitating the reaction.

| Metal Ion | Kinetic Behavior | Proposed Active Species | Reference |

|---|---|---|---|

| Cu(II) | Saturation kinetics observed | Ligand:Cu(II):(–OMe) | nih.gov |

| Zn(II) | Saturation kinetics observed | Ligand:Zn(II):(–OMe) | nih.gov |

| Ni(II) | Saturation kinetics observed | Ligand:Ni(II):(–OMe) | nih.gov |

Role of this compound Metal Complexes as Catalysts in Organic Transformations (e.g., Dimethyl Carbonate Synthesis)

The direct synthesis of dimethyl carbonate (DMC) from carbon dioxide and methanol is an important industrial process. rsc.org This reaction is thermodynamically limited, and catalysts are essential to achieve viable yields. mdpi.comresearchgate.net Metal complexes, particularly those involving metal oxides like CeO₂ and ZrO₂, are effective catalysts for this transformation. rsc.orgresearchgate.net

While specific studies on this compound complexes for DMC synthesis are not prevalent, the mechanism of established catalysts provides a framework for understanding their potential role. The catalytic cycle generally involves the activation of methanol on the catalyst surface. researchgate.net For a metal complex of this compound, the proposed catalytic role would involve:

Methanol Activation: The methanol molecule coordinates to the metal center of the complex. The basicity of the benzimidazole nitrogen atoms could assist in the deprotonation of the coordinated methanol to form a highly nucleophilic methoxy (B1213986) species (M-OCH₃).

CO₂ Insertion: The activated carbon dioxide molecule inserts into the metal-methoxy bond, forming a methyl carbonate intermediate.

Product Formation: The intermediate reacts with a second molecule of methanol to produce dimethyl carbonate and regenerate the catalyst.

The bifunctional nature of the this compound ligand, possessing both a coordinating hydroxyl group and benzimidazole nitrogen atoms, could be advantageous. The ligand framework can be tuned to modify the Lewis acidity of the metal center and the Brønsted basicity of the complex, thereby optimizing the catalytic activity for reactions like DMC synthesis.

| Catalyst System | Key Features of Mechanism | Typical Reaction Conditions | Reference |

|---|---|---|---|

| CeO₂ | Activation of methanol on acid-base sites of the ceria surface. | 120-150 °C, high pressure | rsc.org |

| ZrO₂-based catalysts | Formation of methoxy species on Zr⁴⁺ sites; reaction with CO₂ to form a methoxy carbonate anion. | ~150 °C, high pressure | researchgate.net |

| Nickel Acetate | Formation of methoxy nickel, followed by CO₂ insertion. Effective in supercritical CO₂. | Supercritical conditions | mdpi.commdpi.com |

| Hypothetical M-(4-MeBIM-OH) Complex | Potential for bifunctional catalysis; ligand-assisted methanol activation and CO₂ insertion at the metal center. | To be determined | N/A |

Supramolecular Assemblies Derived from this compound Metal Complexes

Supramolecular chemistry involves the assembly of molecules into well-defined, larger structures through non-covalent interactions. frontiersin.org Metal complexes of this compound are excellent building blocks for constructing complex supramolecular assemblies due to the ligand's ability to participate in both metal coordination and various intermolecular forces.

Engineering of Self-Assembled Systems and Coordination Polymers

Coordination polymers are infinite structures formed by the self-assembly of metal ions and organic ligands. mdpi.com The structure and dimensionality of these polymers can be controlled by carefully selecting the metal ion's coordination geometry and the ligand's connectivity. Ligands similar to this compound, which contain imidazole or benzimidazole units, have been used to construct a variety of coordination polymers, from discrete mononuclear (0D) structures to one-dimensional (1D) chains, two-dimensional (2D) grids, and three-dimensional (3D) frameworks. ccspublishing.org.cnresearchgate.net

The this compound ligand can act as a monodentate, bidentate, or bridging ligand, offering multiple possibilities for creating diverse architectures. For instance, using different metal salts (e.g., iodides vs. chlorides vs. thiocyanates) with the same ligand can result in completely different final structures (0D, 1D, or 2D), demonstrating the crucial role of counter-anions in directing the self-assembly process. researchgate.net

Exploitation of Hydrogen Bonding and π-π Stacking for Crystal Engineering

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. scilit.com In the supramolecular assemblies of this compound complexes, hydrogen bonding and π-π stacking are dominant forces that dictate the final crystal packing.

Hydrogen Bonding: The ligand possesses multiple hydrogen bond donors (the N-H of the benzimidazole ring and the O-H of the methanol group) and acceptors (the unprotonated imidazole nitrogen and the hydroxyl oxygen). This allows for the formation of robust and directional hydrogen-bonding networks, such as O-H···N and N-H···O interactions, which can link individual complex units into extended chains or sheets. nih.govnih.gov

π-π Stacking: The planar benzimidazole ring system is well-suited for π-π stacking interactions. These interactions occur between the aromatic rings of adjacent ligands, with typical centroid-centroid distances of around 3.5 to 3.8 Å. nih.govnih.gov These stacking forces, often working in concert with hydrogen bonds, play a critical role in stabilizing the crystal lattice and extending the structure into higher dimensions. rsc.orgsemanticscholar.org

| Interaction Type | Typical Groups Involved | Typical Distance (Å) | Reference |

|---|---|---|---|

| Hydrogen Bond (O-H···N) | Hydroxyl group and imidazole nitrogen | ~1.9-2.0 | nih.govnih.gov |

| Hydrogen Bond (N-H···O) | Imidazole N-H and hydroxyl or carboxylate oxygen | ~1.9 | nih.govnih.gov |

| Hydrogen Bond (N-H···N) | Imidazole N-H and imidazole nitrogen | ~2.0 | nih.gov |

| π-π Stacking | Parallel benzimidazole rings | ~3.5-3.8 (centroid-centroid) | nih.govnih.gov |

Formation of One-Dimensional and Two-Dimensional Supramolecular Chains

The interplay between metal-ligand coordination and non-covalent interactions allows for the predictable formation of 1D and 2D supramolecular structures.

One-Dimensional (1D) Chains: Metal complexes of this compound can assemble into 1D chains through various motifs. For example, intermolecular O-H···N hydrogen bonds can link molecules head-to-tail to form simple zigzag chains. nih.gov Alternatively, metal ions can be bridged by the ligands to form coordination polymer chains, which can be further organized by hydrogen bonding or π-π stacking between adjacent chains. mdpi.comccspublishing.org.cn

Two-Dimensional (2D) Sheets: The extension from 1D chains to 2D sheets is achieved by establishing intermolecular connections between the chains. This can occur through a combination of hydrogen bonds (e.g., N-H···O, O-H···N) and π-π stacking interactions that link parallel 1D chains into a planar or corrugated sheet. nih.govnih.gov In some cases, the ligand itself can bridge multiple metal centers in different directions to directly form a 2D coordination network. ccspublishing.org.cn The resulting 2D structures often feature channels or cavities that can host solvent molecules. semanticscholar.org

Medicinal Chemistry and Biological Activity of 4 Methyl 1h Benzimidazol 2 Yl Methanol Derivatives

Structure-Activity Relationship (SAR) Studies of (4-methyl-1H-benzimidazol-2-yl)methanol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have indicated that substitutions at various positions on the benzimidazole (B57391) scaffold significantly affect their pharmacological profiles. researchgate.net

N1 Position : The nitrogen at position 1 of the benzimidazole ring is a common site for modification. Introducing moieties like a biphenyl-4-ylmethyl group has been identified as essential for receptor activation, particularly for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). researchgate.netnih.gov

C2 Position : The substituent at the C2 position plays a vital role. The parent compound features a hydroxymethyl group, but modifications here can drastically alter activity. For instance, in studies of telmisartan (B1682998) analogues, various residues at C2 were found to be critical for receptor binding and potency. researchgate.netnih.gov

C4 Position : The methyl group at the C4 position in this compound influences the molecule's lipophilicity and steric properties, which can affect how it fits into a receptor's binding pocket.

C5 and C6 Positions : SAR analyses have shown that substitutions at the C5 and C6 positions of the benzimidazole ring can greatly influence anti-inflammatory activity. researchgate.net Introducing lipophilic moieties such as bromine or phenylcarbonyl groups at these positions has been shown to enhance PPARγ activation. nih.gov

The following table summarizes the impact of various substitutions on the pharmacological activity of benzimidazole derivatives based on related studies.

| Position of Substitution | Substituent Type | Observed Impact on Pharmacological Activity | Target/Assay |

| N1 | Biphenyl-4-ylmethyl | Essential for receptor activation and potency. researchgate.netnih.gov | PPARγ Activation |

| C2 | Varied residues | Essential for receptor binding and potency. researchgate.netnih.gov | PPARγ Activation |

| C5/C6 | Bromine, Phenylcarbonyl | Enhanced PPARγ activation. nih.gov | PPARγ Activation |

| C5/C6 | Hydroxymethyl | Investigated for effect on PPARγ activation. nih.gov | PPARγ Activation |

| C2 (Indole nucleus) | 4-methoxy, cyano group | Excellent inhibitory activity against tested microorganisms. nih.gov | Antimicrobial |

| Benzene (B151609) Ring | Electron-withdrawing group | Improved antimicrobial properties. nih.gov | Antimicrobial |

The hydroxymethyl group (-CH₂OH) at the C2 position of this compound is a key functional group that significantly contributes to the molecule's biological activity. Its ability to act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the oxygen atom) allows it to form crucial interactions with amino acid residues within the binding sites of biological targets like enzymes and receptors.

In studies of related benzimidazole derivatives targeting PPARγ, the introduction of a hydroxymethyl group at the C5/C6 position was investigated to understand its impact on receptor activation. nih.gov While not at the C2 position, this highlights the recognized importance of this functional group in modulating activity. These hydrogen bonding interactions are often essential for stabilizing the ligand-receptor complex, which is a prerequisite for eliciting a biological response. The flexibility and polarity conferred by the hydroxymethyl group can also improve the solubility and pharmacokinetic properties of the derivatives.

Computational methods, including molecular docking and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are invaluable tools in modern drug discovery. frontiersin.org For benzimidazole derivatives, these techniques provide critical insights into their mechanisms of action and drug-likeness.

Molecular Docking : Docking studies have been employed to analyze the binding modes of benzimidazole derivatives with various biological targets. For example, 3D pharmacophore-driven docking experiments have been used to understand how telmisartan and its derivatives bind to the PPARγ receptor. nih.gov Similar studies have confirmed the benzimidazole template as a suitable lead structure for developing Butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease. nih.gov Docking analyses of EGFR inhibitors revealed key hydrogen bonding interactions with residues such as Lys721 and Thr830 within the enzyme's binding pocket. frontiersin.org

ADME & Drug-Likeness Prediction : Computational tools are also used to predict the pharmacokinetic properties and drug-likeness of novel compounds. In the development of new benzimidazole derivatives, Prediction of Activity Spectra for Substances (PASS) analysis has been used to identify monosubstituted derivatives with significant drug-like potential. researchgate.net In silico analysis of newly synthesized anti-inflammatory benzimidazoles suggested good oral bioavailability and compliance with drug-likeness parameters. nih.gov

Mechanistic Investigations of Diverse Pharmacological Actions

Derivatives of this compound exhibit a range of pharmacological effects, the mechanisms of which are actively being investigated. These include anti-inflammatory, analgesic, antimicrobial, and antifungal activities.

The anti-inflammatory and analgesic properties of benzimidazole derivatives are mediated through multiple pathways.

PPARγ Agonism : Several benzimidazole derivatives function as agonists of PPARγ, a nuclear receptor that plays a key role in regulating lipid and glucose homeostasis. researchgate.netnih.gov Activation of PPARγ leads to a conformational change in the receptor, altering the transcription of genes involved in metabolism and inflammation. This mechanism is considered important for the antidiabetic and anti-inflammatory effects observed with some benzimidazoles. researchgate.net

Inhibition of Glial Cells : The analgesic effects of certain benzimidazole derivatives have been linked to the PPARγ-mediated inhibition of glial cells. frontiersin.orgnih.gov Chronic opioid use can lead to neuroinflammation and paradoxical pain, partly through the activation of glial cells and the release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α). frontiersin.orgnih.gov Studies have shown that benzimidazole derivatives can attenuate morphine-induced hyperalgesia and allodynia by reducing the expression of TNF-α in the spinal cord. frontiersin.orgnih.govnih.gov This suggests that their analgesic potential stems from their ability to modulate neuroinflammatory processes. frontiersin.org

Lck and IRAK4 Inhibition : The benzimidazole scaffold is found in a number of kinase inhibitors. Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical component of inflammatory signaling pathways. nih.gov Several series of potent IRAK-4 inhibitors are based on the benzimidazole structure. nih.gov These compounds typically bind to the ATP-binding site of the kinase, preventing its activation and blocking downstream inflammatory signaling. nih.gov Potent inhibition of both IRAK-1 and IRAK-4 is being explored as a therapeutic strategy for autoimmune diseases and certain cancers. nih.govfrontiersin.org Similarly, Lymphocyte-specific protein tyrosine kinase (Lck) is another kinase target for which benzimidazole-based inhibitors could be developed. nih.gov

Benzimidazole derivatives have long been recognized for their broad-spectrum antimicrobial and antifungal activities. isca.me

Efficacy Against Bacterial and Fungal Pathogens : These compounds have demonstrated efficacy against a wide range of pathogens. Studies have reported significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli. nih.govresearchgate.net In the realm of antifungal agents, derivatives have shown potent activity against fungi like Candida albicans and various Aspergillus species. researchgate.netnih.gov Some derivatives exhibit activity comparable or superior to standard drugs like fluconazole. researchgate.netnih.gov

The table below presents the antimicrobial activity of selected benzimidazole derivatives from a research study.

| Compound | Test Organism | MIC (μg/mL) |

| 20 | Staphylococcus aureus | 6.25 |

| 20 | MRSA | 6.25 |

| 13 | Candida albicans | 3.12 |

| 14 | Candida albicans | 3.12 |

| 18 | Candida albicans | 3.12 |

| 19 | Candida albicans | 3.12 |

| 33 | Candida albicans | 3.12 |

| Fluconazole (Standard) | Candida albicans | 3.12-6.25 |

| Data sourced from a study on 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. nih.gov |

N-myristoyl Transferase Targeting : A promising mechanism for the antifungal action of heterocyclic compounds is the inhibition of N-myristoyltransferase (NMT). nih.gov NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of many proteins. nih.gov This modification is critical for protein function and localization. As NMT is essential for the viability of pathogenic fungi like Candida albicans and Aspergillus fumigatus, it is considered an attractive target for novel antifungal drugs. nih.gov While humans have two NMT isoenzymes, fungi typically have only one, offering a potential for selective toxicity. nih.gov Inhibitors targeting fungal NMT, such as certain pyrazole (B372694) sulfonamides, have been identified, providing a validated mechanistic pathway that could be exploited by new classes of antifungal agents, including appropriately designed benzimidazole derivatives. researchgate.net

Anticancer Properties (e.g., Inhibition of Enzymatic Activity such as NAMPT, Induction of Apoptosis and Cell Cycle Arrest, Inhibition of Tyrosine Kinases like EGFR, VEGFR-2, PDGFR)

The benzimidazole scaffold is a cornerstone in the development of novel anticancer agents, largely due to its structural similarity to endogenous purine (B94841) nucleotides, which allows for interaction with various biological macromolecules. researchgate.net Derivatives of this compound have been explored for their potential to combat cancer through multiple mechanisms, including the inhibition of critical enzymes, the induction of programmed cell death (apoptosis) and cell cycle arrest, and the blockade of signaling pathways mediated by tyrosine kinases.

Inhibition of Enzymatic Activity: NAMPT

Nicotinamide phosphoribosyltransferase (NAMPT) is a crucial enzyme in the NAD salvage pathway, which is often overexpressed in cancer cells to meet their high metabolic demands. nih.gov Inhibition of NAMPT leads to NAD depletion, disrupts cellular metabolism, and ultimately induces cancer cell death. nih.gov Several benzimidazole-based compounds have been identified as potent NAMPT inhibitors. nih.gov For instance, the NAMPT inhibitor OT-82, discovered through high-throughput screening, induces apoptotic cell death by depleting NAD and ATP, showing particular efficacy against hematopoietic malignancies. nih.gov The first reported NAMPT inhibitor, FK866, binds to a tunnel-shaped cavity adjacent to the enzyme's active site, causing a gradual depletion of NAD and suppressing mitochondrial respiration. nih.gov The development of such inhibitors represents a promising strategy in cancer therapy, and the benzimidazole scaffold is central to these efforts. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which benzimidazole derivatives exert their anticancer effects is by inducing apoptosis and causing cell cycle arrest in cancer cells. nih.govresearchgate.net Studies have shown that certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives can suppress cell cycle progression and trigger apoptosis in various cancer cell lines, including breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer. nih.gov The induction of apoptosis has been confirmed by observing increased levels of key apoptotic markers. For example, N1-(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)-ethane-1,2-diamine has been shown to cause concentration-dependent cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. nih.gov

Furthermore, these compounds can arrest the cell cycle at specific phases, preventing cancer cell proliferation. urfu.ru For example, some derivatives cause cell accumulation in the pre-G1 phase and arrest at the G2/M phase, which are indicative of apoptosis and cell cycle disruption. nih.gov This disruption of the normal cell cycle prevents the uncontrolled division that characterizes cancer. urfu.ru

Inhibition of Tyrosine Kinases: EGFR, VEGFR-2, PDGFR

Receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and platelet-derived growth factor receptor (PDGFR) are critical regulators of cell proliferation, survival, and angiogenesis. nih.govmdpi.com Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention. nih.gov Benzimidazole derivatives have emerged as potent multi-target inhibitors of these kinases. nih.govsigmaaldrich.com

By designing compounds that can bind to the ATP-binding site of these kinases, researchers have developed benzimidazoles that block the downstream signaling pathways responsible for tumor growth and blood vessel formation. mdpi.com For example, a series of 1,2-disubstituted benzimidazoles were rationally designed as VEGFR-2 inhibitors for hepatocellular carcinoma. mdpi.com Similarly, 2-aryl benzimidazole compounds have been identified as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR. nih.gov Docking studies have revealed that these compounds establish key interactions, similar to known inhibitors like erlotinib, within the kinase active site. nih.gov The ability to inhibit multiple RTKs simultaneously is a significant advantage, as it can lead to improved therapeutic efficacy. nih.gov

| Compound | Target | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Compound 10 | EGFR | MDA-MB-231, SKOV3, A549 | 0.33 | nih.gov |

| Compound 13 | EGFR | MDA-MB-231, SKOV3, A549 | 0.38 | nih.gov |

| Compound 5a | EGFR, VEGFR-2, PDGFR | HepG-2 | ~2 | nih.gov |

| Compound 5e | EGFR, VEGFR-2, PDGFR | HepG-2 | ~2 | nih.gov |

| Compound 4e | Antiproliferative | Leukemia, Colon Cancer | Significant cell inhibition | mdpi.com |

Anthelmintic Activity (e.g., Interference with Tubulin Polymerization)

Benzimidazole derivatives are a major class of anthelmintic drugs used to treat infections caused by parasitic worms (helminths). Their primary mechanism of action involves the disruption of microtubule formation in the parasite's cells by interfering with tubulin polymerization. urfu.runih.gov

Microtubules are essential cytoskeletal components involved in vital cellular processes such as cell division, motility, and nutrient absorption. urfu.ru Benzimidazoles, including derivatives of the this compound family, selectively bind to the β-tubulin subunit of the parasite, a protein that is structurally different from mammalian tubulin. urfu.ru This binding occurs at or near the colchicine-binding site, preventing the polymerization of tubulin dimers into microtubules. mdpi.com The disruption of microtubule dynamics leads to impaired glucose uptake, depletion of energy reserves, and ultimately, the death of the parasite. urfu.ru

Research has demonstrated a clear link between the ability of benzimidazole-2-yl hydrazones to inhibit tubulin polymerization and their anthelmintic activity against parasites like Trichinella spiralis. nih.gov For example, certain 1H-benzimidazol-2-ylthioacetylpiperazine derivatives have shown significantly greater activity against T. spiralis larvae than the reference drug albendazole. nih.gov The most active of these derivatives exhibited larvicidal efficacy approximately six times greater than albendazole. nih.gov Molecular docking studies have further elucidated the binding mode of these compounds within the colchicine-binding site of tubulin, confirming the structural basis for their anthelmintic action. nih.govmdpi.com

| Compound | Mortality Rate (%) at 100 µg/mL (48h) | Comparison to Reference Drug | Reference |

|---|---|---|---|

| 7c (4-chlorophenyl-substituted derivative) | ~94% (calculated from data) | ~6x more active than Albendazole | nih.gov |

| 7a (4-methylphenyl-substituted derivative) | 33.8% | Higher than analog 6 | nih.gov |

| 7j (2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone) | 100% (24h) | Strongest activity in series | nih.gov |

| Albendazole (Reference) | 15.6% | Standard anthelmintic | nih.gov |

| Ivermectin (Reference) | 78.3% | Standard anthelmintic | nih.gov |

Antioxidant and Radical Scavenging Capabilities (e.g., DPPH, ABTS Assays, Mitigation of Iron-Induced Oxidative Damage, Radical Scavenging Mechanisms like HAT, SPLET, RAF)

Certain derivatives of this compound exhibit significant antioxidant and radical scavenging properties. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Antioxidants can neutralize these harmful species, mitigating cellular damage.

The antioxidant capacity of these compounds is often evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov These tests measure the ability of a compound to donate an electron or hydrogen atom to stabilize these stable free radicals. nih.gov

The mechanisms by which benzimidazole derivatives scavenge free radicals are multifaceted and can include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule directly donates a hydrogen atom to a free radical, neutralizing it. nih.govnih.gov This is a one-step process.

Sequential Proton Loss Electron Transfer (SPLET): This is a two-step process common in polar media. The antioxidant first loses a proton, and the resulting anion then transfers an electron to the free radical. nih.govnih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, the antioxidant first transfers an electron to form a radical cation, which then loses a proton. nih.gov

Radical Adduct Formation (RAF): The antioxidant molecule can covalently bind to a free radical, forming a stable adduct and terminating the radical chain reaction. nih.govnih.gov

Computational studies using Density Functional Theory (DFT) have been employed to predict the preferred mechanism of antioxidant activity. nih.gov For 1H-benzimidazole-2-yl hydrazones, it was found that they can react with various free radicals through HAT in nonpolar media and SPLET in polar media, with RAF being possible in both. nih.gov The presence of hydroxyl and methoxy (B1213986) substituents on the phenyl rings of these derivatives often enhances their ability to scavenge peroxyl radicals, with some compounds showing activity comparable to well-known phenolic antioxidants. mdpi.com

Antiviral Efficacy (e.g., Against HIV, SARS-CoV-2)

The benzimidazole scaffold is a versatile platform for the development of antiviral agents effective against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Anti-HIV Activity Benzimidazole derivatives have been designed to target crucial viral enzymes essential for HIV replication. One key target is the HIV-1 integrase (IN), an enzyme that catalyzes the integration of the viral DNA into the host cell's genome. nih.gov By inhibiting the strand transfer (ST) step of this process, the viral life cycle is interrupted. nih.gov New benzimidazolyl diketo acid derivatives have been designed based on the required structural features for integrase inhibitors, demonstrating good anti-HIV-1 activity in cell-based assays. nih.gov Docking analyses suggest these compounds bind to the Mg²⁺ ions in the enzyme's active site, mimicking the action of FDA-approved integrase inhibitors. nih.gov Other benzimidazole derivatives have been shown to target the HIV-1 capsid (CA) protein, interfering with the assembly of new viral particles. researchgate.net

Anti-SARS-CoV-2 Activity The search for effective treatments for COVID-19 has led to the investigation of existing drug scaffolds, including benzimidazoles. Natural compounds and their derivatives are considered a valuable source for inhibitors of coronaviruses. mdpi.com While specific studies on this compound are limited, the broader class of benzimidazoles has shown promise. For example, derivatives of the natural compound Glycyrrhizin, which has a known history of anti-HIV activity, have been synthesized and evaluated against SARS-CoV-2. mdpi.com This highlights the potential for repurposing and modifying benzimidazole-containing structures to develop broad-spectrum antiviral agents.

Other Pharmacological Activities (e.g., Anti-ulcer, Antihypertensive, Anti-histaminic, Anticonvulsant, Alpha-2 Receptor Agonism)

Beyond the activities previously described, the versatile benzimidazole scaffold has been incorporated into molecules exhibiting a wide array of other pharmacological effects.

Anti-ulcer Activity: Certain benzimidazole derivatives are known to possess anti-ulcer properties.

Antihypertensive Activity: Benzimidazole derivatives have been successfully developed as antihypertensive agents, primarily acting as angiotensin II receptor blockers (ARBs). ntnu.no By blocking the AT1 receptor, these compounds prevent the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. ntnu.nonih.gov The design of these molecules often involves specific substitutions on the benzimidazole core to optimize receptor binding and efficacy. ntnu.no For example, a novel fluorophenyl benzimidazole demonstrated potent antihypertensive activity in spontaneously hypertensive rats, with its mechanism involving not only AT1 receptor blockade but also modulation of calcium channels and cGMP buildup. nih.gov

Anti-histaminic Activity: The benzimidazole ring is a key feature in some antihistamine drugs. For instance, astemizole, a derivative of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amine, was developed as a potent H1-antihistamine. nih.gov These compounds are designed to block histamine (B1213489) receptors, thereby alleviating allergy symptoms.

Anticonvulsant Activity: A significant number of benzimidazole derivatives have been synthesized and evaluated for their potential to treat epilepsy. scispace.com These compounds are often designed to possess pharmacophoric elements essential for anticonvulsant activity, and they are screened using models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. scispace.comhrpub.orgnih.gov The mechanisms can involve the modulation of voltage-dependent sodium channels or enhancement of GABAergic neurotransmission. nih.govnih.gov Several synthesized series have yielded compounds with potent anticonvulsant effects and low neurotoxicity. scispace.comluqmanpharmacyglb.com

Alpha-2 Receptor Agonism: Some benzimidazole derivatives exhibit alpha-2 adrenergic receptor agonism, a property useful in various therapeutic applications.

Principles of Drug Design and Optimization Applied to this compound Derivatives

The development of this compound derivatives as therapeutic agents is guided by established principles of drug design and optimization. The benzimidazole core is considered a "privileged scaffold" because its physicochemical properties—including hydrogen bond donor-acceptor capabilities, potential for π-π stacking, and hydrophobic interactions—allow it to bind effectively to a wide range of biological macromolecules. nih.gov Optimization of this scaffold involves systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govbenthamdirect.com

This process often employs methodologies like Response Surface Methodology (RSM) to identify optimal reaction conditions for synthesis, ensuring high yields and purity. benthamdirect.com Structure-Activity Relationship (SAR) studies are fundamental to this process. By synthesizing a series of analogues with varied substituents at different positions of the benzimidazole ring (e.g., positions 1, 2, 4, 5) and evaluating their biological activity, medicinal chemists can deduce which chemical features are critical for the desired therapeutic effect. nih.gov This iterative process of design, synthesis, and testing allows for the refinement of lead compounds into viable drug candidates.

Rational Ligand Design for Specific Biomolecular Targets

Rational ligand design is a cornerstone of modern drug discovery, leveraging detailed knowledge of the three-dimensional structure of a biological target (like an enzyme or receptor) to design molecules that will bind to it with high affinity and specificity. nih.gov This approach is extensively applied to benzimidazole derivatives to target specific biomolecules involved in disease.

The process begins with identifying a target, such as the VEGFR-2 kinase domain in cancer or β-tubulin in parasites. mdpi.commdpi.com Using techniques like X-ray crystallography or homology modeling, a structural model of the target's binding site is obtained. Computational tools, particularly molecular docking, are then used to predict how potential benzimidazole derivatives will fit into this binding site. nih.govresearchgate.net

These docking studies help to:

Identify Key Interactions: They reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. For instance, docking of benzimidazole derivatives into the EGFR kinase domain showed interactions similar to those of the known inhibitor erlotinib. nih.gov

Guide Structural Modifications: By understanding the binding mode, chemists can rationally design new derivatives. This might involve adding a specific functional group to form an additional hydrogen bond with a key amino acid residue or modifying a side chain to better fit into a hydrophobic pocket, thereby increasing binding affinity. mdpi.com

Explain SAR: Molecular docking can provide a structural rationale for observed SAR data. For example, it can explain why a derivative with a chloro-substituent is more active than one with a methyl group by showing how the former makes more favorable contacts within the binding site.

This structure-based design approach accelerates the drug discovery process, increasing the likelihood of developing potent and selective inhibitors for specific biomolecular targets. researchgate.net

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. For derivatives of this compound, SBDD plays a crucial role in understanding their binding modes and in the rational design of analogues with improved therapeutic properties. Computational techniques such as molecular docking are central to this approach, enabling the prediction of binding affinities and orientations of ligands within the active site of a target protein.

In the context of kinase inhibition, a prominent area for benzimidazole derivatives, molecular docking studies help in elucidating the interactions between the this compound scaffold and the ATP-binding pocket of the kinase. These studies can reveal key hydrogen bond interactions, hydrophobic contacts, and π-π stacking interactions that contribute to binding affinity. For instance, the benzimidazole core can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The 4-methyl group can occupy a small hydrophobic pocket, potentially enhancing binding affinity and selectivity.

The general process of SBDD for these derivatives involves:

Target Identification and Validation: Identifying a biologically relevant target, such as a specific kinase or enzyme implicated in a disease.

Structural Determination: Obtaining the 3D structure of the target protein, typically through X-ray crystallography or NMR spectroscopy.

Computational Screening and Docking: Virtually screening libraries of this compound derivatives against the target's binding site to predict binding modes and affinities.

Analysis of Binding Interactions: Identifying key interactions between the ligand and the protein to understand the structural basis of binding.

Iterative Design and Synthesis: Using the insights gained from computational studies to design and synthesize new analogues with improved properties.

An example of molecular docking results for a hypothetical series of this compound derivatives targeting a generic kinase is presented below.

| Compound ID | Modification on Methanol (B129727) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -OH (Parent Compound) | -7.5 | Hinge Region (H-bond), Hydrophobic Pocket |

| 2 | -OCH3 | -7.2 | Hinge Region (H-bond), Reduced H-bond potential |

| 3 | -NH2 | -8.1 | Hinge Region (H-bond), Additional H-bond with side chain |

| 4 | -F | -7.0 | Reduced H-bond potential |

This table is illustrative and based on general principles of kinase inhibition by benzimidazole scaffolds.

Strategies for Minimizing Off-Target Interactions and Enhancing Selectivity

A significant challenge in the development of kinase inhibitors is achieving selectivity, as the ATP-binding sites of many kinases are highly conserved. Off-target interactions can lead to undesirable side effects and toxicity. For derivatives of this compound, several strategies can be employed to enhance selectivity.

One key approach is to exploit unique structural features of the target kinase's active site that are not present in other kinases. This can involve designing derivatives that interact with specific "selectivity pockets" adjacent to the ATP-binding site. The 4-methyl group of the benzimidazole core can be strategically utilized to probe such pockets. Modifications to the methanol group at the 2-position can also be designed to extend into these unique regions, forming specific interactions that enhance selectivity.

Another strategy involves modulating the conformational dynamics of the kinase. Some inhibitors are designed to bind to and stabilize inactive conformations of the kinase, which can be more distinct among different kinases than the active conformation. This approach, known as targeting allosteric sites, can lead to highly selective inhibitors.

Computational methods, such as molecular dynamics simulations, can be used to study the dynamic behavior of the ligand-protein complex and to predict how modifications to the this compound scaffold might influence selectivity. By analyzing the conformational changes and interaction patterns over time, researchers can gain insights into the structural determinants of selectivity.

The following table illustrates hypothetical selectivity data for a series of this compound derivatives against two related kinases.

| Compound ID | Modification | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |

| 5 | -OH | 50 | 500 | 10 |

| 6 | -NH-c-propyl | 30 | 1500 | 50 |

| 7 | -O-benzyl | 80 | 400 | 5 |

| 8 | -NH-SO2-Ph | 25 | 2500 | 100 |